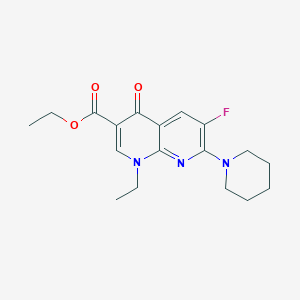
Ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and a fluoro group, contributing to its potent biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the fluoro group and the piperidine ring. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, such as converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and specific catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to achieve optimal results .
Major Products Formed
Major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities. These derivatives are often studied for their potential use in new therapeutic applications .
科学的研究の応用
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing new fluoroquinolone derivatives with enhanced properties.
Biology: Studied for its antibacterial activity against a wide range of bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
類似化合物との比較
Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar core structure but differ in their substituents, which can affect their spectrum of activity and pharmacokinetic properties .
Uniqueness
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which contribute to its potent antibacterial activity and ability to overcome resistance mechanisms in certain bacterial strains. Its structural modifications also enhance its stability and bioavailability compared to other fluoroquinolones .
特性
CAS番号 |
121998-13-8 |
|---|---|
分子式 |
C18H22FN3O3 |
分子量 |
347.4 g/mol |
IUPAC名 |
ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)15(23)12-10-14(19)17(20-16(12)21)22-8-6-5-7-9-22/h10-11H,3-9H2,1-2H3 |
InChIキー |
MWNHHJCXCXNVKK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC |
同義語 |
1-ETHYL-6-FLUORO-4-OXO-7-PIPERIDIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


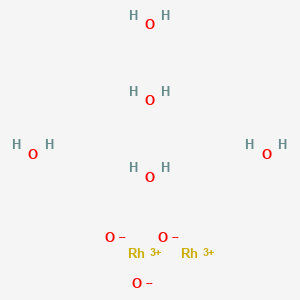
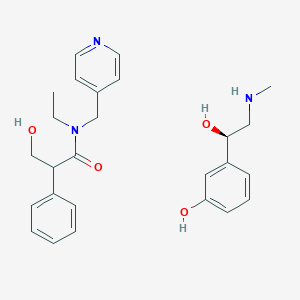


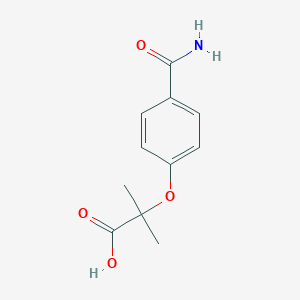
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
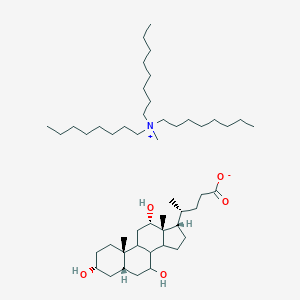
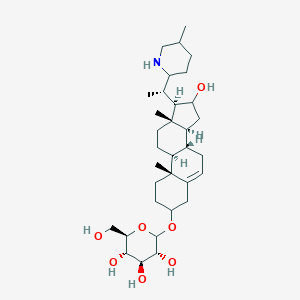
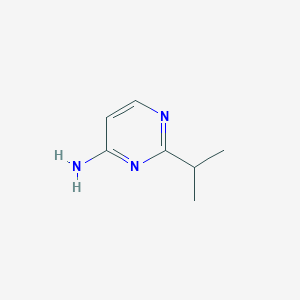
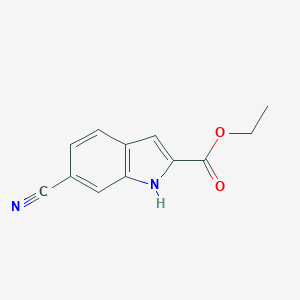
![4-{1-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-imidazol-4-yl}pyrimidin-2-amine](/img/structure/B54649.png)
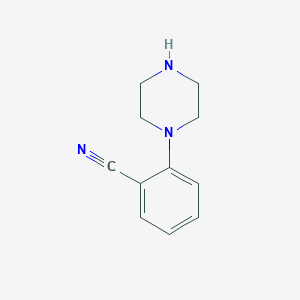
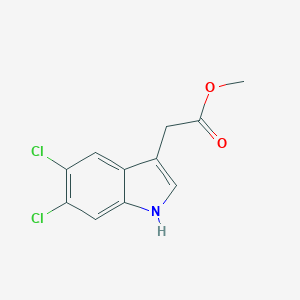
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
